Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206770
InChI: InChI=1S/C11H16N2O3.ClH/c1-15-11(14)9-7-16-10(13-9)6-8-2-4-12-5-3-8;/h7-8,12H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C11H17ClN2O3
Molecular Weight: 260.72 g/mol

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16206770

Molecular Formula: C11H17ClN2O3

Molecular Weight: 260.72 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride -

Specification

Molecular Formula C11H17ClN2O3
Molecular Weight 260.72 g/mol
IUPAC Name methyl 2-(piperidin-4-ylmethyl)-1,3-oxazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H16N2O3.ClH/c1-15-11(14)9-7-16-10(13-9)6-8-2-4-12-5-3-8;/h7-8,12H,2-6H2,1H3;1H
Standard InChI Key XPVNYJGWZBRFKF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=COC(=N1)CC2CCNCC2.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-oxazole ring substituted at the 2-position with a piperidin-4-ylmethyl group and at the 4-position with a methyl carboxylate (Fig. 1). The oxazole core, a five-membered heterocycle with nitrogen and oxygen atoms, contributes to electronic diversity, while the piperidine ring introduces conformational flexibility. The hydrochloride salt forms via protonation of the piperidine nitrogen, improving crystallinity and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₇ClN₂O₃
Molecular Weight260.72 g/mol
LogP (Partition Coefficient)0.83
Rotatable Bonds6
Hydrogen Bond Acceptors5
Polar Surface Area68 Ų
SolubilityHigh in polar solvents (e.g., DMSO, water)

The moderate LogP value (0.83) suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity . Its polar surface area (68 Ų) aligns with guidelines for central nervous system penetration, hinting at potential neuropharmacological applications .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from N-Boc-protected piperidine-4-carboxylic acid (Fig. 2) . Key steps include:

  • Formation of β-Keto Ester: Reaction with Meldrum’s acid and subsequent methanolysis yields methyl 3-(piperidin-4-yl)-3-oxopropanoate.

  • Cyclization to Oxazole: Treatment with hydroxylamine hydrochloride induces cyclodehydration, forming the oxazole ring .

  • Hydrochloride Salt Formation: Final protonation with HCl in methanol yields the crystalline hydrochloride.

Reaction conditions (e.g., temperature, solvent polarity) critically influence yields. For instance, using ethanol as a solvent at 60°C improves cyclization efficiency by 15–20% compared to THF .

Spectral Characterization

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (oxazole C=N) confirm functional groups.

  • NMR: ¹H NMR (DMSO-d₆) shows signals at δ 3.85 (s, 3H, COOCH₃), δ 3.20–3.40 (m, 2H, piperidine CH₂), and δ 2.70–2.90 (m, 1H, piperidine CH) .

Mechanism of Biological Action

Enzyme Modulation

The oxazole ring acts as a bioisostere for carboxylic acids, enabling competitive inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4) . Computational docking studies suggest the carboxylate group forms hydrogen bonds with Arg120 of COX-2 (binding affinity: –8.2 kcal/mol) . Simultaneously, the piperidine moiety engages in hydrophobic interactions with Leu531, stabilizing the enzyme-inhibitor complex .

Receptor Interactions

In vitro assays reveal partial agonism at α₂-adrenergic receptors (EC₅₀ = 1.2 μM), comparable to clonidine but with reduced hypotensive effects . This selectivity may arise from steric hindrance imposed by the oxazole methyl group, limiting off-target binding .

Biological Applications

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), the compound exhibits MIC₉₀ = 32 μg/mL, likely via disruption of membrane integrity. Synergy with β-lactams reduces MIC values by 4-fold, suggesting adjuvant potential.

Neuroinflammation Modulation

In LPS-stimulated microglia, the compound suppresses TNF-α production by 70% at 10 μM, outperforming dexamethasone (55% suppression) . This effect correlates with reduced NF-κB nuclear translocation .

Pharmacokinetic Profiling

Table 2: ADME Properties

ParameterValue
Plasma Protein Binding89%
Metabolic Stability (t₁/₂)2.3 h (human liver microsomes)
CYP450 InhibitionCYP3A4 (IC₅₀ = 12 μM)
Oral Bioavailability (Rat)43%

The moderate bioavailability and hepatic clearance suggest suitability for oral dosing with twice-daily regimens .

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